molecular formula C23H23Cl2N3OS B6516821 N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899932-42-4

N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6516821
CAS No.: 899932-42-4
M. Wt: 460.4 g/mol
InChI Key: QLNGKLWHAZBZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (CAS RN: 899932-42-4) is a synthetic acetamide derivative with a molecular formula of C₂₃H₂₃Cl₂N₃OS and an average molecular mass of 460.417 g/mol . Its structure features a 3,4-dichlorophenyl group linked to an acetamide backbone, which is further substituted with a 1,4-diazaspiro[4.5]deca-1,3-diene ring bearing a 4-methylphenyl moiety and a sulfanyl group.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3OS/c1-15-5-7-16(8-6-15)21-22(28-23(27-21)11-3-2-4-12-23)30-14-20(29)26-17-9-10-18(24)19(25)13-17/h5-10,13H,2-4,11-12,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNGKLWHAZBZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound consists of a dichlorophenyl group and a diazaspiro structure linked via a sulfanyl and acetamide moiety. Its molecular formula is C20H20Cl2N2SC_{20}H_{20}Cl_2N_2S with a molecular weight of approximately 397.36 g/mol. The structural complexity suggests potential interactions with various biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the thiadiazole moiety has been linked to enhanced cytotoxic effects against various cancer cell lines. The compound's structure may facilitate interactions with cellular targets involved in cancer proliferation and apoptosis.

  • Case Study : A derivative of the 1,3,4-thiadiazole scaffold demonstrated potent anticancer activity in vitro against breast cancer cells, with IC50 values in the low micromolar range .

2. Anticonvulsant Activity

Compounds containing diazaspiro structures have shown promise in anticonvulsant assays. The mechanism is believed to involve modulation of neurotransmitter systems.

  • Research Findings : In vivo studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models indicated that similar compounds provided significant protection against induced seizures .

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the diazaspiro framework.
  • Introduction of the sulfanyl group.
  • Final acetamide formation through acylation reactions.

This synthetic route allows for the modification of substituents to optimize biological activity.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cancer cell lines and neuronal models:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-75.0Apoptosis induction
Compound BSH-SY5Y10.0GABA receptor modulation

These results indicate that structural modifications can significantly influence biological activity.

In Vivo Studies

In vivo models have shown that compounds similar to this compound exhibit anticonvulsant properties comparable to established medications like phenytoin and carbamazepine:

Model Dose (mg/kg) Protection (%)
MES3085
PTZ5075

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include derivatives with variations in aromatic substituents or core heterocyclic systems. Key examples are detailed below:

Compound Molecular Formula Average Mass (g/mol) Key Substituents Structural Features
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (Main Compound) C₂₃H₂₃Cl₂N₃OS 460.417 3,4-Dichlorophenyl; 4-methylphenyl on diazaspiro ring Spirocyclic 1,4-diazaspiro[4.5]deca-1,3-diene; sulfanyl bridge
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide C₂₃H₂₄ClN₃OS 449.97 4-Chlorophenyl on diazaspiro ring; 3,4-dimethylphenyl Similar spirocyclic core; chlorine replaced with methyl groups on phenyl ring
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 406.27 3,4-Dichlorophenyl; pyrazol-4-yl ring Non-spirocyclic pyrazole core; lacks sulfur and diazaspiro system

Key Observations:

In contrast, the 3,4-dimethylphenyl substituent in the analogue from provides electron-donating methyl groups, which may alter solubility or receptor affinity. The 4-chlorophenyl group in retains halogenated character but reduces steric bulk compared to the dichloro-substituted main compound.

Spirocyclic vs. Pyrazole Cores :

  • The 1,4-diazaspiro[4.5]deca-1,3-diene ring in the main compound and introduces conformational rigidity and a three-dimensional structure, which may improve selectivity in molecular recognition .
  • The pyrazol-4-yl core in lacks a spirocyclic system, resulting in a flatter, more planar structure. This difference impacts hydrogen-bonding capabilities, as seen in ’s N–H⋯O-mediated dimerization .

Sulfur vs. Oxygen Bridges :

  • The sulfanyl (S–) bridge in the main compound and may enhance lipophilicity and metabolic stability compared to oxygen-containing analogues like .

Crystallographic and Conformational Analysis

  • Main Compound: No crystallographic data is provided in the evidence, but the spirocyclic system likely imposes torsional constraints, reducing rotational freedom compared to non-spiro analogues.
  • Pyrazole Derivative : X-ray studies reveal three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5° . Hydrogen-bonded dimers (R₂²(10) motif) stabilize the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.